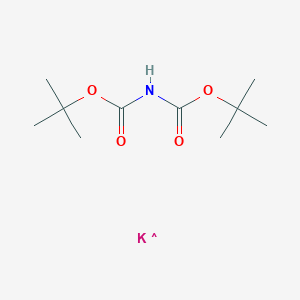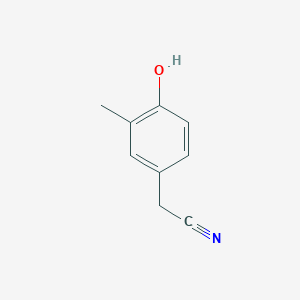
2-(4-Hydroxy-3-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of a hydroxy group and a methyl group on a phenyl ring, along with an acetonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylphenyl)acetonitrile typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, forming the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzophenone.
Reduction: Formation of 2-(4-hydroxy-3-methylphenyl)ethylamine.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-3-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-ethylphenylacetonitrile: Similar structure but with an ethyl group instead of a methyl group.
4-Hydroxy-3-methylbenzaldehyde: Lacks the acetonitrile group but has a similar phenyl ring substitution pattern.
Uniqueness
2-(4-Hydroxy-3-methylphenyl)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4H2,1H3 |
InChI Key |
PKVGVGHNOSEAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methyl[1,3]dioxolane-2-yl)furan](/img/structure/B8725022.png)
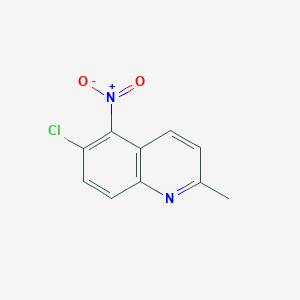
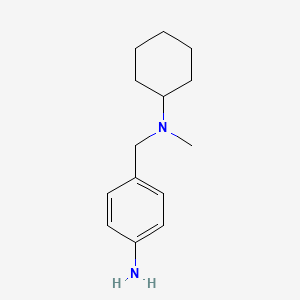
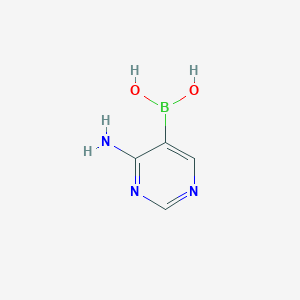
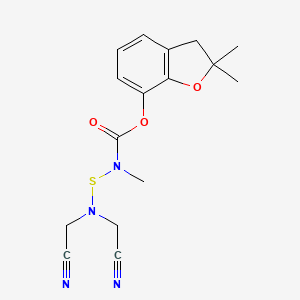
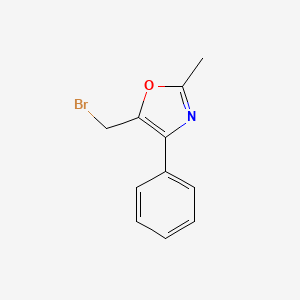
![1'-Isopropyl-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8725062.png)
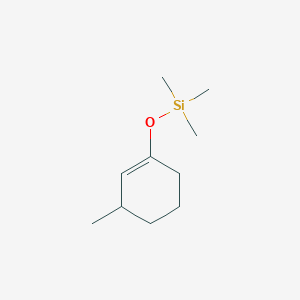
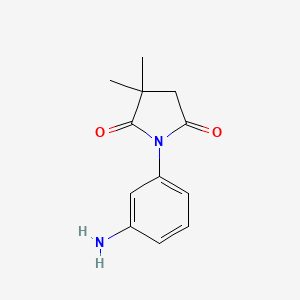
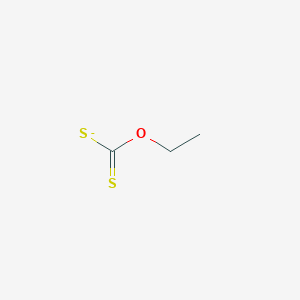
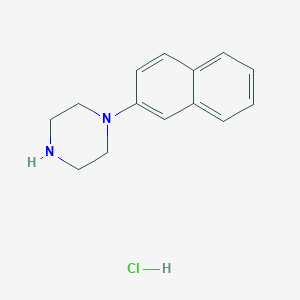
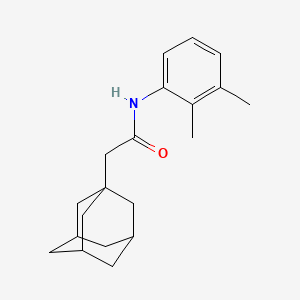
![3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8725110.png)
